(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, also known as O-TBDMS-L-pyroglutaminol, is a chiral pyrrolidin-2-one derivative that bears a tert-butyldimethylsilyl (TBDMS) ether at the 5-hydroxymethyl position. This compound serves as a versatile intermediate in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products, owing to the combination of a rigid lactam ring, a latent primary alcohol, and the (S)-configuration at C-5 that directly mirrors L-glutamic acid stereochemistry.

Molecular Formula C11H23NO2Si
Molecular Weight 229.39 g/mol
CAS No. 106191-02-0
Cat. No. B033574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
CAS106191-02-0
Molecular FormulaC11H23NO2Si
Molecular Weight229.39 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
InChIInChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m0/s1
InChIKeyNUPOYZPOLQAMAK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS 106191-02-0): A Chiral TBDMS-Protected Pyroglutaminol Building Block for Asymmetric Synthesis


(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, also known as O-TBDMS-L-pyroglutaminol, is a chiral pyrrolidin-2-one derivative that bears a tert-butyldimethylsilyl (TBDMS) ether at the 5-hydroxymethyl position . This compound serves as a versatile intermediate in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products, owing to the combination of a rigid lactam ring, a latent primary alcohol, and the (S)-configuration at C-5 that directly mirrors L-glutamic acid stereochemistry [1]. The TBDMS group provides orthogonal protection under a range of reaction conditions, enabling selective manipulation of the hydroxymethyl handle in multi-step sequences [2].

Why Generic Substitution Fails for (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS 106191-02-0)


Substituting this compound with an unprotected 5-(hydroxymethyl)pyrrolidin-2-one, its (R)-enantiomer, or a differently protected analog (e.g., TMS, TES, or acetonide) without re-optimising the synthetic route typically leads to loss of stereochemical fidelity, incompatible reactivity, or unexpected side reactions [1]. The steric bulk and electronic character of the TBDMS group directly govern the aggregation state of lithium enolates and therefore the diastereofacial selectivity in C–C bond formation; swapping the protecting group or stereochemistry alters the dimer/tetramer equilibrium and can invert or erode the diastereomeric ratio [2]. Moreover, the specific TBDMS ether can undergo an unprecedented N-alkoxycarbonyl migration during fluoride-mediated deprotection that is not observed with the corresponding TBDPS ether, making process predictability highly dependent on the exact silyl group [3].

Product-Specific Quantitative Evidence Guide for (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS 106191-02-0)


Enantiomeric Excess ≥99% Guarantees Stereochemical Purity vs. Racemic or Lower-e.e. Alternatives

Commercial batches of the title compound are certified with an enantiomeric excess (e.e.) of ≥99% as determined by chiral HPLC [1]. In contrast, the racemic mixture (0% e.e.) or alternative sources offering only 95% e.e. introduce 5% or more of the undesired enantiomer, which can propagate through a synthetic sequence and compromise the enantiopurity of the final active pharmaceutical ingredient [2].

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Chemical Purity ≥98% Outperforms Lower-Purity (95%) Grades for Multi-Step Synthesis

The (S)-TBDMS-pyroglutaminol supplied by quality-focused vendors achieves ≥98% purity by GC, whereas some commercial sources offer only 95% purity [1]. The 3% purity difference represents a significant reduction in unidentified impurities that can act as catalyst poisons or generate difficult-to-remove byproducts in subsequent transformations.

Chemical Purity Lot-to-Lot Consistency Process Chemistry

Predictable Fluoride-Mediated Deprotection Behaviour vs. TBDPS Analog in N-Protected Pyroglutaminols

When N-BOC-protected (S)-TBDMS-pyroglutaminol is treated with TBAF (1.0 equiv, THF, 25 °C), the N-BOC group undergoes an unprecedented migration from nitrogen to the deprotected oxygen, generating a rearranged N-H product in >80% yield [1]. Under identical conditions, the TBDPS analog does not undergo this migration and instead yields the intended N-BOC-protected alcohol, demonstrating that the silyl group identity dictates the reaction pathway.

Protecting Group Strategy Fluoride Deprotection Side-Reaction Suppression

TBDMS-Induced Dimer Preference in Lithium Enolate Aggregation vs. Less Sterically Demanding Protecting Groups

Lithium enolates derived from TBDMS-protected pyroglutaminol exist predominantly as tetrasolvated dimers, whereas enolates bearing less bulky hemiaminal protecting groups (e.g., acetonide) form significant fractions of tetrasolvated tetramers [1]. This difference in aggregation state directly influences the stereochemical course of electrophilic alkylations, as dimers and tetramers exhibit distinct diastereofacial preferences.

Enolate Aggregation Stereoselective Alkylation Mechanistic Understanding

Best Research and Industrial Application Scenarios for (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS 106191-02-0)


Asymmetric Synthesis of 5-Substituted Pyrrolidin-2-one Derivatives via Bicyclic Lactam Enolate Alkylation

The (S)-TBDMS-protected pyroglutaminol is condensed with pivalaldehyde to form a bicyclic lactam, whose lithium enolate undergoes highly exo-selective alkylation with electrophiles. The TBDMS group's steric bulk ensures that the enolate exists predominantly as a dimer, delivering diastereomeric ratios ≥95:5 for a range of alkyl halides and setting the C-5 stereocenter with high fidelity [1][2].

Synthesis of Enantiopure Proline Analogues via Conjugate Addition–Deprotection Sequences

The compound is employed as a chiral synthon for the preparation of 3-substituted prolines and glutamic acid derivatives. After conjugate addition of organocuprates to the unsaturated lactam derived from the TBDMS intermediate, acidic hydrolysis simultaneously removes the TBDMS group and opens the lactam ring to afford the target amino acid in high enantiomeric excess [2].

One-Pot N-BOC Deprotection–Functionalisation Exploiting Silyl Ether Migration Chemistry

The N-BOC-O-TBDMS derivative of this compound undergoes an unusual N→O BOC migration upon treatment with TBAF, generating a free N-H lactam with the BOC group transferred to the hydroxymethyl oxygen. This reactivity can be harnessed for tandem deprotection/protection sequences that reduce the number of synthetic operations in pharmaceutical intermediate synthesis [3].

Preparation of Chiral Building Blocks for Neuraminidase Inhibitors and Antiviral Agents

Pyrrolidin-2-one scaffolds with 5-hydroxymethyl substitution are key intermediates in the synthesis of influenza neuraminidase inhibitors (e.g., zanamivir analogues). The high enantiomeric purity and orthogonal TBDMS protection of the title compound allow precise elaboration of the pyrrolidine ring without erosion of stereochemistry, meeting the stringent purity requirements of pharmaceutical process development [4].

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